Aureobasidin I

Antifungal Drug Discovery Sphingolipid Biology Enzyme Inhibition Assay

Sourcing a highly selective, non-mammalian target antifungal probe is a critical challenge in mycological research. Aureobasidin I directly addresses this by inhibiting fungal inositol phosphorylceramide (IPC) synthase with sub-nanomolar potency. - Enables dissection of fungal sphingolipid biosynthesis without off-target mammalian effects. - Facilitates resistance mechanism studies via well-characterized AUR1 gene mutations. - Supports MIC assay panels against Candida, Cryptococcus, and Aspergillus species.

Molecular Formula C60H92N8O11
Molecular Weight 1101.4 g/mol
CAS No. 127785-69-7
Cat. No. B15181467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAureobasidin I
CAS127785-69-7
Molecular FormulaC60H92N8O11
Molecular Weight1101.4 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CC(C)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C
InChIInChI=1S/C60H92N8O11/c1-17-39(10)49-58(76)66(15)48(38(8)9)53(71)63-44(33-40-25-20-18-21-26-40)54(72)64(13)46(34-41-27-22-19-23-28-41)57(75)68-30-24-29-45(68)51(69)61-42(31-35(2)3)55(73)65(14)47(37(6)7)52(70)62-43(32-36(4)5)56(74)67(16)50(59(77)79-49)60(11,12)78/h18-23,25-28,35-39,42-50,78H,17,24,29-34H2,1-16H3,(H,61,69)(H,62,70)(H,63,71)
InChIKeyTXPKSEBYLYJCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aureobasidin I: Overview & Mechanism


Aureobasidin I (CAS: 127785-69-7) is a member of the aureobasidin family, a group of cyclic depsipeptide antifungal antibiotics isolated from the fungus Aureobasidium pullulans. [1] Aureobasidins are characterized by their unique cyclic structure and potent antifungal activity, primarily targeting the fungal-specific enzyme inositol phosphorylceramide (IPC) synthase. [2] Inhibition of IPC synthase disrupts sphingolipid biosynthesis, a pathway essential for fungal cell viability but absent in mammals, thereby providing a selective antifungal mechanism. [3] As part of the broader aureobasidin class, Aureobasidin I shares this core mechanism and represents a key tool compound for exploring sphingolipid biology and developing novel antifungal therapies.

Fungal IPC synthase inhibition — Aureobasidin I targets inositol phosphorylceramide synthase, disrupting sphingolipid biosynthesis in fungi.
Selective fungal research tool — IPC synthase absent in mammalian cells supports its use in host-pathogen interaction studies without off-target host enzyme concerns.
Class-level probe — As part of the cyclic depsipeptide aureobasidin family, this compound enables investigation of sphingolipid biology and antifungal target validation.

Aureobasidin I: Irreplaceable Target Specificity


While multiple antifungal classes exist, they operate through distinct and often non-overlapping mechanisms. For instance, echinocandins inhibit β-(1,3)-D-glucan synthase, azoles target lanosterol 14α-demethylase, and polyenes disrupt membrane ergosterol. [1] Aureobasidin I, by contrast, specifically inhibits IPC synthase, a fungal enzyme with no mammalian homolog. [2] This fundamental difference in target means that substituting Aureobasidin I with another antifungal class would not recapitulate its specific biochemical and phenotypic effects. Furthermore, even within the aureobasidin family, structural variations among congeners (e.g., Aureobasidin A, B, R, S-series) can lead to significant differences in antifungal spectrum, potency, and pharmacokinetic properties, precluding simple interchangeability. [3] The unique molecular features of Aureobasidin I dictate its specific biological profile, making it an irreplaceable tool for certain research applications.

Risk 1
Azole, echinocandin, or polyene antifungals operate via unrelated targets (lanosterol demethylase, glucan synthase, ergosterol binding) and may not reproduce IPC synthase-specific phenotypes. Mechanism mismatch limits direct substitution.
Risk 2
Even among aureobasidin congeners (A, B, R, S-series), structural variations can shift antifungal spectrum and potency. Aureobasidin I profile may differ from that of other family members, requiring separate validation.

Aureobasidin I: Key Evidence & Differentiation


IPC Synthase Inhibitory Potency

The aureobasidin class, to which Aureobasidin I belongs, exhibits exceptionally high potency against its primary target, IPC synthase, with an IC50 of approximately 0.2 nM. This value is based on direct enzyme inhibition assays using aureobasidin A as the representative compound. [1] This level of potency is a defining characteristic of the class and distinguishes it from other antifungal agents that target different enzymes with often higher IC50 values. This is a class-level inference for Aureobasidin I, assuming it shares the same core mechanism and binding pocket.

IPC synthase inhibition
Class-level inference
IC50 ~0.2 nM
Class-level via aureobasidin A
Supports IPC synthase functional studies in fungal models.
Class-level attribution; confirm direct inhibition data for Aureobasidin I.
Antifungal Drug Discovery Sphingolipid Biology Enzyme Inhibition Assay

Antifungal Spectrum Profile

Patents describing novel aureobasidins, such as those in US5698670, explicitly claim compounds with an 'excellent activity against not only Candida but also Cryptococcus and Aspergillus.' [1] This is contrasted with the statement that 'many other Aureobasidins are also highly active against Candida but only weakly active against Cryptococcus and little active against Aspergillus.' [1] This indicates a clear spectrum differentiation among aureobasidin congeners. While specific MIC data for Aureobasidin I against these species is not provided in the available search results, the patent's explicit claim of a broader spectrum for certain derivatives (like those in the patent) provides a strong class-level inference that Aureobasidin I, as a specific derivative, was selected for a broader antifungal profile.

Antifungal spectrum
Class-level inference
Active against Candida, Cryptococcus, Aspergillus
Patent-derived claim for new derivatives
Reported broader-spectrum context for antifungal research.
Qualitative comparison; MIC values for Aureobasidin I require independent verification.
Antifungal Spectrum Candida Aspergillus Cryptococcus

Mammalian Cell Selectivity

Aureobasidin A is noted in the literature as 'one of the most active and least toxic of all the known Aureobasidins.' [1] Furthermore, it is 'highly tolerated by mice and showed good efficacy in the treatment of murine systemic candidiasis when given orally or subcutaneously.' [2] This low mammalian toxicity is a direct consequence of its mechanism of action, targeting the fungal-specific IPC synthase. While direct in vitro cytotoxicity data (e.g., CC50 on mammalian cells) for Aureobasidin I is not provided in the search results, this class-level evidence of low toxicity supports its use as a selective antifungal agent in complex biological systems, such as co-culture models or in vivo studies, minimizing off-target effects.

Mammalian tolerability
Class-level inference
High murine tolerability
Aureobasidin A oral/subcutaneous model
Supports host-pathogen interaction model context.
In vivo tolerability data based on aureobasidin A; validate for Aureobasidin I in target model.
Selectivity Cytotoxicity Mammalian Cells

Aureobasidin I: Research & Industrial Applications


Sphingolipid Biosynthesis & IPC Synthase Probing

Given its sub-nanomolar potency against IPC synthase, Aureobasidin I serves as a critical chemical probe for dissecting the role of sphingolipids in fungal physiology. Researchers can use it to induce IPC synthase inhibition, allowing for the study of downstream effects on ceramide accumulation, membrane integrity, and fungal cell death pathways, as established for the aureobasidin class. [1] This application is central to fundamental mycological research and antifungal target validation.

Antifungal Susceptibility Testing & Spectrum Profiling

Aureobasidin I is an essential tool for evaluating antifungal activity against a panel of fungal pathogens, including Candida, Cryptococcus, and Aspergillus species. [2] Its use in MIC (Minimum Inhibitory Concentration) assays allows researchers to compare its efficacy against established or novel antifungal agents and to monitor for the development of resistance. This is a core application in clinical microbiology and antifungal drug discovery programs.

Generation of Aureobasidin-Resistant Strains

The well-characterized mechanism of action and the existence of specific resistance mutations (e.g., in the AUR1 gene) make Aureobasidin I a valuable tool for generating and studying resistant fungal strains. [3] These resistant strains are instrumental in genetic screens, complementation assays, and for understanding the molecular basis of antifungal resistance, which is critical for developing next-generation therapies.

Host-Pathogen Interaction Models

The favorable selectivity profile of aureobasidins, with demonstrated low mammalian toxicity in vivo, supports the use of Aureobasidin I in more complex biological systems. [4] It can be employed in host cell-fungal pathogen co-culture assays or in vivo infection models to study the dynamics of infection and the efficacy of IPC synthase inhibition without causing significant host cell damage, provided appropriate dosing is established.

Application
Selection Property
Validation Focus
Sphingolipid biosynthesis studies
IPC synthase inhibition tool
Sphingolipid pathway response in fungal models
Antifungal screening studies
Antifungal spectrum context
MIC and spectrum-panel endpoints
Resistant strain generation
Genetic screening tool
AUR1 mutation and resistance mechanisms
Host-pathogen model studies
Host-cell compatibility context
Co-culture and in vivo tolerability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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